
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide, commonly known as DMQX, is a synthetic compound that is widely used in scientific research for its ability to block the activity of a specific type of glutamate receptor in the brain. Glutamate is one of the most important neurotransmitters in the brain, and its receptors play a crucial role in many physiological and pathological processes. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
DMQX blocks the activity of AMPA receptors by binding to a specific site on the receptor called the ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits the flow of ions through the receptor channel. This ultimately leads to a decrease in the excitability of neurons and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has several biochemical and physiological effects. It can reduce the release of neurotransmitters, such as glutamate and dopamine, and decrease the activity of intracellular signaling pathways, such as the protein kinase C pathway. This can lead to a decrease in neuronal excitability, synaptic plasticity, and long-term potentiation, which are all important processes for learning and memory.
实验室实验的优点和局限性
One of the major advantages of using DMQX in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to specifically study the function of these receptors without affecting other glutamate receptors or ion channels. However, one of the limitations of DMQX is its short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over long periods of time.
未来方向
DMQX has several potential future directions in scientific research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and anxiety. Another area of interest is its role in synaptic plasticity and learning and memory, which could lead to the development of new drugs for cognitive enhancement. Additionally, DMQX could be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
合成方法
The synthesis of DMQX involves several steps, starting with the reaction between 2-nitroaniline and ethyl acetoacetate to form 2-nitrophenylacetoacetate. This intermediate is then reacted with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylacetoacetate. The final step involves the reaction between 2-bromo-4-methoxyphenylacetoacetate and N,N-dimethylamine to form DMQX.
科学研究应用
DMQX is primarily used in scientific research to study the function of glutamate receptors in the brain. It is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is one of the major types of glutamate receptors in the brain. By blocking the activity of AMPA receptors, DMQX can help researchers understand the role of glutamate in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)12-7-9-13(10-8-12)22-16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLGDDWRHZAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

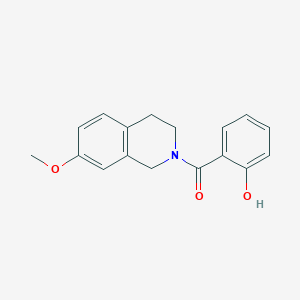
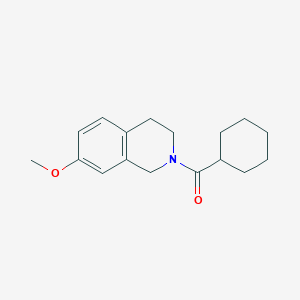
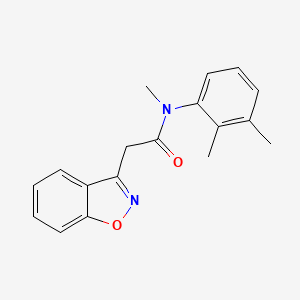
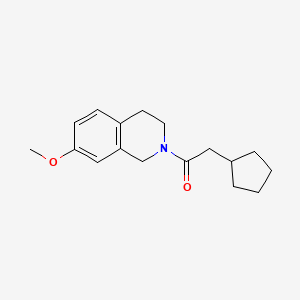

![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7527877.png)
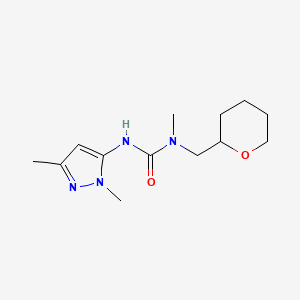
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
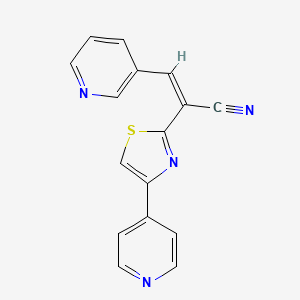
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)